N,N',N''-Tri-Boc-guanidine
Description
Significance of Guanidine (B92328) Derivatives in Chemical Synthesis and Medicinal Chemistry
Guanidine-containing molecules are of immense importance in the design and development of novel drugs. nih.govnih.gov Their ability to form stable hydrogen bonds and their basic nature allow them to interact with various biological targets, leading to a broad spectrum of pharmacological activities. sci-hub.semdpi.com
The structural motif of guanidine is found in numerous natural and synthetic compounds that exhibit a wide range of biological effects. nih.govnih.gov
Guanidine derivatives have demonstrated significant potential as antimicrobial, antiviral, and antihypertensive agents. nih.govnih.govresearchgate.net
Antimicrobial Activity: Many guanidine-containing compounds show efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.comrsc.orgsioc-journal.cn Their mechanism of action often involves compromising the bacterial membrane. rsc.org For instance, novel bis-cyclic guanidines have been designed that display potent antibacterial activity. rsc.org Some guanidine hydrazone derivatives have also shown promising antibacterial properties. sioc-journal.cn The well-known antibiotics streptomycin (B1217042) and chlorhexidine (B1668724) contain the guanidine functional group. mdpi.comresearchgate.net
Antiviral Activity: The antiviral potential of guanidine derivatives has been recognized for decades. nih.gov They have been investigated for their ability to inhibit the replication of various viruses, including HIV. google.comontosight.ai Polyhexamethylene guanidine (PHMG) has demonstrated broad-spectrum activity against many viruses, including those with lipid shells like influenza and human immunodeficiency virus. davidpublisher.com
Antihypertensive Properties: Several guanidine derivatives are utilized in the treatment of hypertension. asianpubs.orgdrugbank.comacs.org Compounds like guanfacine (B1203898) and guanabenz (B1672423) lower blood pressure by acting on the central nervous system. asianpubs.org Guanethidine is another antihypertensive drug that reduces the release of catecholamines. asianpubs.orgdrugbank.comdrugbank.com
While many guanidine derivatives have therapeutic benefits, some can exhibit neurotoxic effects. nih.govnih.gov An accumulation of certain guanidino compounds, such as creatinine, guanidine, guanidinosuccinic acid, and methylguanidine, is observed in patients with renal failure and is linked to uremic encephalopathy. nih.govresearchgate.net These compounds can act as experimental convulsants. nih.govresearchgate.net Naturally occurring guanidinium (B1211019) neurotoxins like saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX) are potent blockers of voltage-gated sodium channels, leading to neuromuscular paralysis. mdpi.comawi.de
The guanidinium group plays a crucial role in the inhibition of various enzymes and the modulation of receptor activity. nih.govontosight.ai
Enzyme Inhibition: Guanidinium derivatives can act as inhibitors for a range of enzymes. nih.govontosight.airesearchgate.net For example, they have been developed as inhibitors of mitochondrial F1F0 ATP hydrolase and β-secretase (BACE1), which is a key enzyme in Alzheimer's disease. researchgate.netrsc.org The interaction between the guanidinium group and carboxylate residues in the active sites of enzymes like lysozyme, HIV-1 protease, and pepsin is a key mechanism of their inhibitory action. acs.orgnih.gov
Receptor Modulation: Guanidine derivatives can also act as antagonists for various receptors. For instance, certain derivatives have been identified as potent antagonists for muscarinic M2 and M4 receptors, which are targets for treating cognitive deficits. nih.govacs.org
The guanidine moiety is considered a privileged structure in drug design due to its versatile binding capabilities and presence in numerous biologically active compounds. nih.govnih.govtandfonline.com Its ability to engage in multiple hydrogen bonds and its positive charge at physiological pH make it an attractive functional group for targeting a wide range of biological molecules. mdpi.comresearchgate.net This has led to the development of guanidine-containing drugs for various therapeutic areas, including cancer, diabetes, and inflammatory diseases. nih.govtandfonline.comnih.gov
The following table provides examples of guanidine derivatives and their roles in drug design:
| Drug/Compound Class | Therapeutic Area | Mechanism of Action/Target |
| Metformin | Antidiabetic | Antidiabetic drug mdpi.com |
| Guanfacine | Antihypertensive | α2A-adrenergic receptor agonist asianpubs.org |
| Cimetidine | Peptic Ulcer | H2-receptor antagonist researchgate.net |
| Streptomycin | Antibiotic | Antibacterial agent mdpi.comresearchgate.net |
| Proguanil | Antimalarial | Antimalarial medication mdpi.comresearchgate.net |
Beyond pharmaceuticals, guanidine derivatives have found important applications in the agrochemical industry. ontosight.airesearchgate.netmultichemindia.com Guanidine hydrochloride and its derivatives are used as intermediates in the synthesis of certain pesticides and herbicides. multichemindia.comgoogle.com They can also act as slow-release nitrogen sources and enhance microbial activity in the soil, contributing to plant growth. multichemindia.com Some guanidine derivatives are also used in specialty fertilizers to improve nutrient uptake by crops. multichemindia.com
Biological Activity of Guanidine-Containing Molecules
Overview of Protecting Group Chemistry in Organic Synthesis
In the synthesis of complex organic molecules, it is often necessary to suppress unwanted side reactions. total-synthesis.com Protecting groups are chemical moieties temporarily attached to a reactive functional group to mask its reactivity, allowing chemical transformations to occur at other sites in the molecule. numberanalytics.comtotal-synthesis.comorganic-chemistry.org The use of protecting groups is a fundamental strategy in organic synthesis that enhances the efficiency and selectivity of complex chemical processes. numberanalytics.com An ideal protecting group should be easy to introduce and remove in high yields, stable under the desired reaction conditions, and should not interfere with other functional groups. total-synthesis.comorganic-chemistry.org
Among the most widely used protecting groups for amines are carbamates. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are staples in organic synthesis, particularly in peptide chemistry. jocpr.comfiveable.melibretexts.org These groups are valued for their reliability in installation and their distinct removal conditions, which allows for strategic deprotection. masterorganicchemistry.com
| Protecting Group | Abbreviation | Removal Conditions |
| tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) total-synthesis.commasterorganicchemistry.comlibretexts.org |
| benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (H₂, Pd/C) total-synthesis.comchemistrysteps.commasterorganicchemistry.com |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) total-synthesis.comlibretexts.org |
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. total-synthesis.comresearchgate.net It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O. numberanalytics.comcommonorganicchemistry.com The resulting intermediate then breaks down, yielding the Boc-protected amine, carbon dioxide, and tert-butanol. commonorganicchemistry.com
The Boc group is stable under a variety of conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophiles. total-synthesis.comresearchgate.net However, it is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. chemistrysteps.comlibretexts.orgresearchgate.net This acid-lability is due to the formation of the stable tert-butyl carbocation upon cleavage. chemistrysteps.com
Orthogonal protection is a powerful strategy in multi-step synthesis that involves the use of multiple protecting groups, where each can be removed under specific conditions without affecting the others. organic-chemistry.orgfiveable.me This allows for the selective deprotection and modification of different functional groups within the same molecule. jocpr.comfiveable.me
A classic example is in solid-phase peptide synthesis (SPPS), where the α-amino group of an amino acid might be protected with an acid-labile group like Boc, while side-chain functional groups are protected with groups that are stable to acid but can be removed by other means (e.g., Cbz, which is removed by hydrogenolysis). fiveable.meresearchgate.net The combination of Fmoc (base-labile) for α-amino protection and t-butyl (tBu)-based groups (acid-labile) for side-chain protection is another common orthogonal pairing. researchgate.netiris-biotech.de This strategy is crucial for the synthesis of complex molecules like peptides and natural products. jocpr.comfiveable.meub.edu
Carbamate Protecting Groups: Boc, Cbz, and Fmoc
N,N',N''-Tri-Boc-guanidine as a Key Intermediate in Organic and Medicinal Chemistry
This compound is a tris(tert-butoxycarbonyl)-protected guanidine derivative that serves as a valuable reagent in organic synthesis. chemimpex.com Its structure features three Boc protecting groups, which modulate the reactivity of the guanidine core and enhance its stability. chemimpex.com This compound is a key intermediate for introducing the guanidine functionality into target molecules. chemimpex.com
It is particularly useful in the synthesis of substituted guanidines. acs.org For example, it can react with alcohols under Mitsunobu conditions to form protected alkylated guanidines. acs.orggoogle.com These reactions are typically carried out in refluxing tetrahydrofuran (B95107) (THF). acs.orggoogle.com The resulting protected guanidines can then be incorporated into more complex structures, finding application in the development of peptidomimetics, pharmaceuticals, and other bioactive compounds. chemimpex.com this compound is thus an important building block for creating guanidine-containing molecules with tailored biological activities.
| Property | Value |
| IUPAC Name | tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate nih.gov |
| Molecular Formula | C₁₆H₂₉N₃O₆ chemimpex.comnih.gov |
| Molecular Weight | 359.42 g/mol chemimpex.comnih.gov |
| Appearance | White to almost white powder or crystal chemimpex.com |
| Melting Point | 190 - 196 °C chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6/c1-14(2,3)23-11(20)17-10(18-12(21)24-15(4,5)6)19-13(22)25-16(7,8)9/h1-9H3,(H2,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGNHTJSFCBWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441916 | |
| Record name | N,N',N''-Tri-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216584-22-4 | |
| Record name | N,N',N''-Tri-Boc-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 216584-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
N,n ,n Tri Boc Guanidine As a Guanidinylating Reagent
Mitsunobu Reaction Conditions for Guanidinylation of Alcoholsacs.orgacs.orggoogle.comnih.govgoogleapis.comnih.govorganic-chemistry.org
The guanidinylation of alcohols using N,N',N''-Tri-Boc-guanidine proceeds via the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols into protected alkylated guanidines. google.comgoogleapis.comgoogle.com The reaction typically involves combining the alcohol with this compound in the presence of reagents such as triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD). acs.org This method is notable for utilizing an alcohol as the starting material, which opens an alternative synthetic pathway to a wide array of arginine analogues. acs.org
Primary alcohols react with this compound under Mitsunobu conditions to yield the corresponding protected alkylated guanidines. acs.org The reactions are most effectively conducted in refluxing tetrahydrofuran (B95107) (THF) or toluene (B28343), with yields reaching up to 72%. acs.org An excess of the guanidinylating reagent (e.g., 3.0 equivalents) is often employed to prevent the formation of dialkylated side products from the overconsumption of the starting alcohol. acs.org
For instance, the reaction of S-N-Cbz-2-amino-5-hydroxy-valeric acid methyl ester with this compound and the standard Mitsunobu reagents (PPh3 and DEAD) in anhydrous THF at 45°C for 18 hours successfully produces the desired protected guanidine (B92328). google.com
Table 1: Guanidinylation of Primary Alcohols using this compound under Mitsunobu Conditions
| Alcohol Substrate | Reagents | Solvent | Conditions | Yield | Source |
| S-N-Cbz-2-amino-5-hydroxy-valeric acid methyl ester | PPh3, DEAD | Anhydrous THF | 45°C, 18 h | Not specified | google.com |
| N-Cbz-Asp-OBn derived alcohol | PPh3, DEAD | Refluxing THF or Toluene | Reflux | Up to 72% | acs.org |
| Protected Serine derivative (for β-thiol arginine synthesis) | PPh3, DEAD | Not specified | Not specified | 80% | nih.gov |
This compound is also capable of reacting with secondary alcohols under Mitsunobu conditions to form protected alkylated guanidines. acs.orggoogleapis.comgoogle.com The general conditions are similar to those used for primary alcohols. An example of this application is the reaction with isopropyl alcohol to produce an alkylated arginine derivative. acs.org
Table 2: Guanidinylation of a Secondary Alcohol using this compound
| Alcohol Substrate | Reagents | Solvent | Conditions | Product | Source |
| Isopropyl alcohol | PPh3, DEAD | Not specified | Not specified | Protected alkylated arginine derivative | acs.org |
The primary application of the Mitsunobu reaction with this compound is the synthesis of orthogonally protected arginine analogues from precursor alcohols. acs.org The resulting product is a triprotected alkyl guanidine. google.com A notable feature of this methodology is the potential for further functionalization. The initial product of the Mitsunobu reaction can be subjected to a second, consecutive Mitsunobu reaction. acs.orggoogle.com This allows for the synthesis of N,N'-dialkylated guanidines, which are valuable for preparing novel alkylated arginine analogues such as ω-methylarginine, a known inhibitor of nitric oxide synthetase. acs.orggoogle.com
Comparison with Other Guanidinylating Reagentsacs.orggoogleapis.comgoogle.commdpi.comscholaris.caunipr.it
While this compound is effective for the guanidinylation of alcohols, other reagents have been developed for different substrates, such as amines. acs.org A prominent example is N,N'-Di-Boc-N''-triflylguanidine, which exhibits distinct reactivity patterns. acs.orggoogleapis.com
N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent, is a highly efficient guanidinylating agent noted for its remarkable reactivity, which stems from the high nucleofugality of the triflyl group. mdpi.comnih.gov Unlike this compound which is primarily used with alcohols, N,N'-Di-Boc-N''-triflylguanidine is exceptionally reactive toward amines. acs.orggoogle.com
N,N'-Di-Boc-N''-triflylguanidine reacts rapidly and under mild conditions with primary amines. google.com These reactions are typically carried out at room temperature and are often complete within one hour. google.com Excellent yields, sometimes quantitative, are achieved with unhindered primary amines like benzylamine (B48309) and cyclohexylamine. scholaris.ca The reactions proceed smoothly in a variety of solvents, including benzene, chloroform (B151607), dichloromethane (B109758), acetonitrile (B52724), or DMSO, with nonpolar solvents being preferred. google.com This high reactivity and the mild conditions required for the guanidinylation of amines contrast with the elevated temperatures (refluxing THF) needed for the reaction of this compound with alcohols. acs.orggoogle.com
N,N'-Di-Boc-N''-triflylguanidine
Reactivity with Secondary Amines
The guanidinylation of secondary amines using activated derivatives of Boc-protected guanidines proceeds with high efficiency. google.com Specifically, N,N'-di-Boc-N''-triflylguanidine, a stable, crystalline solid derived from N,N'-di-Boc-guanidine, reacts readily with secondary amines to produce the corresponding protected guanidines in exceptionally good yields. google.comscholaris.ca The reaction is typically carried out under mild conditions, at room temperature, and is often complete within a few hours. google.com Even with divalent amines such as piperazine, the reaction is reported to be extremely facile. google.com For example, the reaction of N,N'-di-Boc-N''-trifluoromethanesulfonyl-guanidine with pyrrolidine (B122466) in chloroform yields N,N'-Bis(tert-Butyloxycarbonyl)-pyrrolidine-1-carboxamidine in 93% yield after four hours at room temperature. google.com
| Secondary Amine | Guanidinylating Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyrrolidine | N,N'-di-Boc-N''-trifluoromethanesulfonyl-guanidine | Chloroform | 4 | Room Temp. | 93 | google.com |
| Piperazine | N,N'-di-Boc-N''-triflyl-guanidine | Not specified | Facile Reaction | Not specified | Not specified | google.com |
Applications in Solution and Solid Phase
Boc-protected guanidinylating reagents are versatile and effective for reactions conducted in both solution and on solid supports. orgsyn.org In solution-phase synthesis, this compound can be used in Mitsunobu reactions with alcohols, preferably in refluxing tetrahydrofuran (THF), to yield protected alkylated guanidines. google.comgoogle.com The more reactive derivative, N,N'-di-Boc-N''-triflylguanidine, efficiently guanidinylates primary and secondary amines in a variety of solvents, including dichloromethane, chloroform, acetonitrile, and DMSO, with nonpolar solvents being preferred. orgsyn.orggoogle.com
The high reactivity of reagents like N,N'-di-Boc-N''-triflylguanidine makes them particularly suitable for solid-phase peptide synthesis (SPPS). orgsyn.orggoogle.comgoogle.com They can be used for the conversion of resin-bound amines into the corresponding protected guanidines, a key step in synthesizing arginine analogs within a peptide sequence. google.comgoogle.comnih.gov For instance, an ornithine residue on a peptide assembled on a PAM-resin can be selectively deprotected and then guanidinylated on the solid support using N,N'-di-Boc-N''-triflylguanidine. google.comgoogle.com This compatibility with solid-phase techniques is a significant advantage over other methods that may be sluggish or incompatible with resin-bound substrates. orgsyn.orgnih.gov
Pyrazole-1-carboxamidines
While this compound itself is used for guanidinylating alcohols, the conversion of amines often employs other classes of reagents, among which pyrazole-1-carboxamidines are prominent. orgsyn.orggoogle.com Reagents such as 1H-pyrazole-1-carboxamidine hydrochloride and its N,N'-di-Boc-protected analogue, N,N'-di-Boc-1H-pyrazole-1-carboxamidine, are widely used for the guanidinylation of amines. scholaris.canih.govchemicalbook.com
The reactivity of these pyrazole-based reagents is often compared to that of triflylguanidines derived from Boc-protected guanidines. orgsyn.orgorganic-chemistry.org While N,N'-di-Boc-1H-pyrazole-1-carboxamidine reacts under mild conditions with many amines to give protected guanidines in moderate to high yields, guanidinylations with pyrazole-1-carboxamidines can be sluggish compared to those with N,N'-di-Boc-N''-triflylguanidine. orgsyn.orgresearchgate.net The latter is often considered a more efficient and general approach, especially for applications on a solid phase, where pyrazole-based reagents may be incompatible. orgsyn.orgnih.gov The enhanced electrophilicity of N,N'-di-Boc-1H-pyrazole-1-carboxamidine, due to the two electron-withdrawing Boc groups, makes it significantly more reactive than the unprotected 1H-pyrazole carboxamidine, allowing it to react readily with even non-nucleophilic amines like aniline. scholaris.ca
S-Alkylisothioureas and Protected Thioureas
Another major pathway for the synthesis of protected guanidines involves the use of protected thioureas, such as N,N'-di-Boc-thiourea, and S-alkylisothioureas. orgsyn.orgresearchgate.net These compounds serve as precursors to the guanidine functional group through activation and subsequent reaction with amines. Aromatic and aliphatic amines can react with N,N'-bis-Boc-S-methylisothiourea, often in the presence of mercury chloride, to yield the desired protected guanidine. researchgate.net However, the use of heavy metal ions is undesirable, which has led to the development of alternative activation methods. researchgate.net
Role of Mukaiyama Reagent
The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) is a key activator for guanidinylation reactions that use protected thioureas. orgsyn.orgresearchgate.netnih.gov This method has proven versatile for converting sterically demanding and resin-bound amines into protected guanidines. orgsyn.org The reaction involves the activation of a di-protected thiourea (B124793) with the Mukaiyama reagent, followed by the addition of an amine. researchgate.netnih.govacs.org This approach is compatible with solid-phase peptide synthesis. researchgate.netnih.gov However, a limitation of this method is its restriction to highly polar aprotic solvents like dimethylformamide (DMF) due to the solubility of the Mukaiyama reagent. orgsyn.org
Desulfurization Reactions
The conversion of a thiourea into a guanidine is fundamentally a desulfurization reaction. Various reagents have been developed to promote this transformation under mild conditions, avoiding the use of toxic heavy metals like mercury. researchgate.netorganic-chemistry.org Iodine (I₂) has been shown to be an effective reagent for the desulfurization of N,N'-di-Boc-thiourea in the presence of a base. researchgate.netexlibrisgroup.com This iodine-mediated protocol allows for the transformation of various primary amines into the corresponding bis-Boc protected guanidines under mild conditions, with the advantage of convenient product separation and purification. researchgate.netexlibrisgroup.com Other desulfurizing agents that have been employed include N-iodosuccinimide (NIS) and cyanuric chloride. researchgate.netorganic-chemistry.org
Chemoselectivity and Reaction Optimization
The optimization of guanidinylation reactions is crucial for achieving high yields and purity, particularly in complex syntheses like solid-phase peptide synthesis. The choice of reagent, solvent, and reaction conditions plays a significant role.
N,N'-di-Boc-N''-triflylguanidine exhibits high reactivity, allowing for rapid reactions at room temperature. google.com Reaction optimization involves solvent selection; reaction rates are typically faster in nonpolar solvents like dichloromethane and chloroform and tend to slow with increasing solvent polarity. orgsyn.orggoogle.com For guanidinylations of less reactive amines, the addition of a base such as triethylamine (B128534) may be required. orgsyn.org
When using protected thioureas, optimization involves the choice of activator. While the Mukaiyama reagent is effective, its solubility limits solvent choice. orgsyn.org Alternative activators like cyanuric chloride have been developed to provide an environmentally benign route that avoids heavy-metal waste without a significant loss of reactivity or yield. researchgate.netorganic-chemistry.org For solid-phase applications, the superiority of N,N'-di-Boc-N''-triflylguanidine has been demonstrated in comparative studies, where it provided a single monoguanidinylated product in excellent yield, independent of the solid-support type used. nih.gov Careful control of reaction temperature is also critical; for example, during the synthesis of N,N'-di-Boc-N''-triflylguanidine, allowing the reaction mixture to warm prematurely can lead to the degradation of the desired product. orgsyn.org
Solvent Effects in Guanidinylation Reactions
The choice of solvent is a critical parameter in guanidinylation reactions utilizing this compound, significantly influencing reaction efficiency and yield. Research indicates a preference for specific aprotic solvents to facilitate the desired transformation, particularly in Mitsunobu-type reactions for the conversion of alcohols to protected guanidines.
Tetrahydrofuran (THF) is frequently cited as the preferred solvent for these reactions. google.com Studies have shown that reactions with this compound are most effectively performed in refluxing THF, leading to yields of up to 72%. acs.org Toluene is another effective solvent, particularly when reactions are conducted at elevated temperatures. acs.org For instance, a reaction conducted in toluene at 60°C for four hours demonstrated the utility of this solvent, although a precipitate of excess reagent formed upon cooling. acs.org
In contrast, while a broader range of solvents like benzene, chloroform, dichloromethane, acetonitrile, or DMSO have been successfully used with other guanidinylating agents, the literature specifically highlights THF and toluene as optimal for reactions involving this compound. acs.orggoogle.com
The following table summarizes the reported solvent effects on the guanidinylation of alcohols using this compound under Mitsunobu conditions.
| Solvent | Condition | Yield | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | Refluxing | Up to 72% | acs.org |
| Toluene | Refluxing | Up to 72% | acs.org |
| Toluene | 60 °C | 40% | acs.org |
Temperature Considerations
Temperature is a key factor that governs the reactivity of this compound in guanidinylation reactions. The stability of the Boc-protecting groups and the activation energy required for the reaction necessitate careful temperature management. For the conversion of alcohols, elevated temperatures are generally required to achieve effective results. google.comacs.org
The standard protocol for guanidinylation with this compound involves heating the reaction mixture to reflux in solvents like THF or toluene. google.comacs.org These conditions, typically ranging from approximately 66°C (boiling point of THF) to 111°C (boiling point of toluene), provide the necessary thermal energy to drive the reaction forward and achieve high yields. acs.org A specific example notes a reaction proceeding at 60°C for 4 hours in toluene. acs.org
The necessity for elevated temperatures distinguishes this compound from other, more reactive guanidinylating agents. For instance, the analogous N,N',N''-tri-Cbz-guanidine can effectively guanidinylate alcohols at room temperature. google.comacs.orggoogle.com This difference underscores the unique reactivity profile of the tri-Boc-protected reagent and highlights the importance of temperature control in its application. Unexpected reaction patterns have been observed when comparing reactions at room temperature versus those under reflux conditions. researchgate.net
The following table outlines the temperature conditions reported for successful guanidinylation reactions using this compound.
| Temperature Condition | Solvent | Outcome | Reference |
|---|---|---|---|
| Reflux | Tetrahydrofuran (THF) | Preferred condition for effective reaction. google.com | google.comacs.org |
| Reflux | Toluene | Effective condition, yields up to 72%. | acs.org |
| 60 °C | Toluene | Reaction proceeds over 4 hours. | acs.org |
| Room Temperature | Not specified | Can lead to different, sometimes unexpected, reaction patterns compared to reflux. | researchgate.net |
Applications in Advanced Organic Synthesis
Synthesis of Arginine Analogues and Derivatives
N,N',N''-Tri-Boc-guanidine is a key reagent for the synthesis of various arginine analogues, primarily through its reaction with alcohols under Mitsunobu conditions to form protected, alkylated guanidines. researchgate.netacs.org This approach provides a versatile route to complex and orthogonally protected arginine derivatives that are crucial for studying biological processes and for the development of therapeutic peptides.
The synthesis of orthogonally protected arginine analogs is a significant application of this compound. acs.orggoogle.com In these syntheses, the guanidine (B92328) derivative reacts with a suitable precursor molecule containing a primary or secondary alcohol in a Mitsunobu reaction. googleapis.com This reaction is typically carried out in refluxing tetrahydrofuran (B95107) (THF), affording yields of up to 70%. google.comgoogleapis.com The resulting arginine analogs are orthogonally protected, meaning that the different protecting groups on the molecule can be removed selectively under different chemical conditions. This allows for further chemical modifications at specific sites of the molecule, which is particularly important in peptide synthesis. google.com
Table 1: Synthesis of Orthogonally Protected Arginine Analogs using this compound
| Precursor Type | Reaction Condition | Guanidinylating Reagent | Yield | Reference |
| Primary or secondary alcohol | Refluxing THF, Mitsunobu conditions | This compound | Up to 70% | google.comgoogleapis.com |
This compound has been instrumental in the synthesis of protected derivatives of ω-methyl-arginine, a notable inhibitor of nitric oxide synthetase. googleapis.com The synthesis of these derivatives can be achieved through a sequence of two consecutive Mitsunobu reactions involving the tri-protected guanidine. googleapis.com This multi-step process allows for the introduction of different alkyl substituents onto the guanidine nitrogen atoms, leading to the desired ω-methyl-arginine derivative. googleapis.com
The synthesis of α-(trifluoromethyl)- and α-(difluoromethyl)arginines has been reported, with a key step in the synthesis being a mild guanidinylation procedure. While the specific guanidinylating reagent used in the initial reports is not explicitly stated to be this compound in the available literature, this class of reagents is known for its utility in such transformations under mild conditions. Further investigation into the specific methodologies is required to definitively ascertain the role of this compound in these particular syntheses.
In the multi-step synthesis of β-thiol arginine, this compound plays a crucial role. The protected guanidine side chain is installed onto a precursor molecule via a Mitsunobu reaction. This specific transformation has been reported to proceed with a high yield of 80%, demonstrating the efficiency of this reagent in constructing complex, functionalized arginine analogs.
Solid-Phase Peptide Synthesis (SPPS) Applications
While this compound is used in the synthesis of arginine analogs that are subsequently incorporated into peptides via solid-phase peptide synthesis (SPPS), its direct application for the guanidinylation of resin-bound amines is not the preferred method. For direct on-resin guanidinylation, more reactive reagents are generally employed.
The direct guanidinylation of amines attached to a solid support is a key step in the synthesis of arginine-containing peptides. However, this compound is generally considered not reactive enough for efficient guanidinylation of resin-bound amines under standard SPPS conditions. google.com Instead, a more reactive derivative, N,N'-di-Boc-N''-triflylguanidine, is the reagent of choice for this application. google.comorgsyn.org This triflyl-activated compound reacts rapidly and under mild conditions with primary and secondary amines on the solid phase, allowing for the efficient conversion of ornithine residues within a peptide sequence to arginine. google.com The high reactivity of N,N'-di-Boc-N''-triflylguanidine makes it superior to other guanidinylating agents for solid-phase applications, where reactions can be slower compared to solution-phase synthesis. google.com
Table 2: Comparison of Guanidinylating Reagents for Solid-Phase Synthesis
| Guanidinylating Reagent | Reactivity on Solid Phase | Common Application |
| This compound | Low | Solution-phase synthesis of arginine analogs |
| N,N'-di-Boc-N''-triflylguanidine | High | Direct guanidinylation of resin-bound amines |
Incorporation of Arginine Analogues into Peptides
This compound and related protected guanidinylating reagents are pivotal in the synthesis and incorporation of arginine analogues into peptides. google.comgoogleapis.com This allows for detailed studies of structure-activity relationships in biologically active peptides where arginine is a critical residue. google.com A primary method for this incorporation is the Mitsunobu reaction, where this compound reacts with primary or secondary alcohols to produce protected, alkylated guanidines. google.comresearchgate.net This approach has been successfully used to synthesize various orthogonally protected arginine analogues from suitable precursor molecules. google.com For instance, the this compound group was installed onto a protected alcohol via a Mitsunobu reaction to obtain the desired protected guanidine side chain with a yield of 80%. frontiersin.org
Another significant strategy involves the postsynthetic modification of other amino acid residues already incorporated into a peptide sequence. A common approach is the conversion of an ornithine residue to an arginine residue on a solid support. google.comgoogle.com In this method, a peptide is assembled using standard solid-phase peptide synthesis (SPPS), with a protected ornithine residue in place of arginine. The ornithine side-chain's amino group is often protected with a group that can be removed orthogonally to other protecting groups on the peptide, such as the Fmoc group. After the peptide chain is fully assembled, the Fmoc-group on the ornithine side chain is selectively removed, and the newly freed amino group is then guanidinylated. google.comgoogle.com This yields the desired arginine-containing peptide after final deprotection and cleavage from the resin. google.comgoogle.com
Efficiency of Coupling Reactions and Peptide Yields
The efficiency of guanidinylation reactions using this compound and its analogues is influenced by the specific reagent and reaction conditions. These reagents facilitate the conversion of alcohols and amines into substituted guanidines, which is a key step in creating arginine analogues for peptide synthesis. researchgate.net
For instance, the synthesis of protected alkylated guanidines through the Mitsunobu reaction shows variable yields depending on the protecting groups on the guanidinylating agent. Reactions with this compound are typically conducted in refluxing tetrahydrofuran (THF) and can achieve yields of up to 70%. google.com In contrast, using N,N',N''-tri-Cbz-guanidine allows the reaction to proceed at room temperature and generally results in higher yields, reaching up to 86%. google.com The installation of a this compound moiety onto a complex alcohol intermediate via a Mitsunobu reaction has been reported with an 80% yield. frontiersin.org
| Guanidinylating Reagent | Reaction Type | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| This compound | Mitsunobu | Refluxing THF | Up to 70% | google.com |
| N,N',N''-Tri-Cbz-guanidine | Mitsunobu | Room Temperature | Up to 86% | google.com |
| This compound | Mitsunobu | - | 80% | frontiersin.org |
Strategies for Side-Chain Protection and Deprotection in SPPS
Successful solid-phase peptide synthesis (SPPS) relies on an effective strategy of orthogonal protecting groups for amino acid side chains to prevent unwanted side reactions. peptide.comoup.com For trifunctional amino acids like arginine, the side-chain guanidino group must be protected throughout the synthesis. biosynth.com The choice of protecting group is critical, as it must be stable during the repetitive Nα-deprotection steps but readily removable during the final cleavage and deprotection procedure. oup.com
In the context of SPPS, two main protection schemes are commonly used: the Boc/Bzl and Fmoc/tBu strategies. peptide.combiosynth.com The Boc/Bzl scheme uses the acid-labile Boc group for temporary Nα-protection and more robust, acid-labile benzyl-based groups for side-chain protection. peptide.com The Fmoc/tBu scheme is considered truly orthogonal, as the base-labile Fmoc group is used for Nα-protection, while acid-labile tert-butyl-based groups protect the side chains. peptide.combiosynth.com
When incorporating arginine or its analogues, the guanidinium (B1211019) function is often protected with bulky sulfonyl-based groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). researchgate.net The use of Boc groups for side-chain protection, as seen in derivatives of this compound, offers an alternative. For example, an ornithine residue within a peptide can have its side-chain amino group protected by an Fmoc group. This allows for its selective deprotection on the solid support, followed by guanidinylation to form a Boc-protected arginine residue. google.comgoogle.com This method creates an orthogonally protected arginine analogue that is compatible with standard peptide coupling reactions. googleapis.com The final deprotection of the Boc groups from the guanidino side chain typically occurs during the cleavage of the peptide from the resin, often using strong acids like trifluoroacetic acid (TFA). researchgate.net
Synthesis of Guanidinopeptide Mimics
The synthesis of N,N',N''-trisubstituted guanidinopeptide mimics, where the peptide backbone is modified, has been achieved through a one-pot protocol. researchgate.net This method utilizes chiral Nα-protected thioureidopeptide esters as key synthons. The conversion to the corresponding guanidinopeptide mimic is accomplished using a desulfurizing agent, such as mercury(II) chloride (HgCl₂), under mild conditions that are compatible with amino acid chemistry. researchgate.net This approach allows for the creation of peptide mimics with specific decorations on the peptide backbone. researchgate.net
Chiral Nα-protected thioureidopeptide esters are crucial intermediates for the synthesis of N,N',N''-trisubstituted guanidinopeptide mimics. researchgate.net These synthons are prepared from protected amino acids. One route involves the synthesis of N-Fmoc amino-alkyl isothiocyanates, which are stable, solid compounds. These isothiocyanates are then used to prepare dithioureidopeptide esters, demonstrating their utility in creating peptidomimetics. researchgate.net The thiourea (B124793) moiety within the thioureidopeptide synthon is subsequently converted into a trisubstituted guanidine group. researchgate.net
Development of Novel Bioactive Molecules
This compound and related compounds are instrumental in the development of novel bioactive molecules by enabling the synthesis of diverse guanidine-containing structures. google.comgoogle.comresearchgate.net The guanidine group is a key pharmacophore found in many natural products and is a significant target for drug design and discovery. google.comgoogleapis.com
The ability to synthesize various arginine analogues allows for the systematic modification of peptides to probe structure-activity relationships, which is crucial for optimizing the function of peptide-based therapeutics. google.com Beyond peptides, N,N',N''-trisubstituted guanidines have been synthesized and evaluated for a range of biological activities. For example, certain novel N,N',N''-trisubstituted guanidine derivatives have shown promising leishmanicidal activity against Leishmania amazonensis with low cytotoxicity to host cells, identifying them as potential new hits for anti-leishmaniasis therapy. nih.gov Other trisubstituted guanidine derivatives have been synthesized and found to act as DNA-intercalators, suggesting potential applications in developing new anticancer agents. rsc.org The synthetic flexibility offered by reagents like this compound facilitates the creation of libraries of these compounds for screening and development of new therapeutic agents.
Enzyme Inhibitors
The guanidinium group is a critical structural motif in many enzyme inhibitors due to its ability to form strong hydrogen bonds and electrostatic interactions within enzyme active sites. scholaris.canih.gov this compound provides a straightforward route to introduce this functionality.
Nitric Oxide Synthase (NOS) Inhibitors : Derivatives of the amino acid arginine, such as ω-methyl-arginine, are important inhibitors of nitric oxide synthase. The synthesis of these protected arginine analogs can be accomplished using this compound as the guanidinylating reagent. google.com
Factor XIa Inhibitors : The natural product clavatadine A is a potent inhibitor of Factor XIa, a key enzyme in the blood coagulation cascade. A streamlined synthesis of this complex molecule was achieved by employing a direct, early-stage guanidinylation protocol, highlighting the efficiency of using pre-protected guanidinylating agents. nih.gov
Polyamine Oxidase (PAO) Inhibitors : Studies have shown that lipophilic derivatives of agmatine (B1664431) and iminoctadine are potent inhibitors of maize polyamine oxidase. The synthesis of these inhibitors often involves the strategic introduction of a guanidine group, for which this compound is a suitable precursor. For instance, a cyclopropylmethyl derivative of iminoctadine, synthesized using guanidinylation chemistry, was identified as the most potent inhibitor of maize PAO to date with a Ki value of 0.08 nM.
Receptor Ligands
The guanidine functionality is integral to the design of ligands that bind to specific biological receptors, often mimicking the binding motif of arginine. This compound is a key starting material for creating peptidomimetics and other small molecules designed for receptor interaction. chemimpex.comresearchgate.net The synthesis of these ligands leverages the reagent's ability to cleanly transfer the protected guanidine group to primary and secondary amines, which are common functionalities in potential receptor-binding molecules.
DNA Intercalators
Guanidinium groups, due to their positive charge at physiological pH, can interact strongly with the negatively charged phosphate (B84403) backbone of DNA. When attached to planar aromatic systems, these groups can facilitate the intercalation of the molecule between DNA base pairs. mdpi.com
Guanidino-Aryl Derivatives : A series of guanidino-aryl compounds, where the guanidino group is directly attached to aromatic moieties like phenanthrene, fluorene, and fluoranthene, have been synthesized. mdpi.com The synthesis involves the preparation of Boc-protected guanidines followed by acidic deprotection. These molecules have been studied for their interactions with various types of DNA and RNA. mdpi.com
Acridine Derivatives : 3,6-bis(3-alkylguanidino)acridines have been developed as effective DNA-intercalating agents. nih.gov Spectroscopic and DNA melting studies confirmed their intercalative binding mode, with binding constants (K) in the range of 1.25 to 5.26 × 10^5^ M^-1^. nih.gov Molecular docking simulations further support the partial intercalation of phenyl rings of N,N',N''-trisubstituted guanidine derivatives between DNA base pairs. rsc.org The thermodynamic parameters of this interaction suggest a spontaneous and entropy-driven process, where hydrophobic interactions play a key stabilizing role. rsc.org
| Derivative Class | Aromatic Core | Key Findings | Reference |
| Guanidino-Aryl | Phenanthrene, Fluorene, Fluoranthene | Synthesized via Boc-protected intermediates; studied for DNA/RNA interactions. | mdpi.com |
| Trisubstituted Guanidines | Phenyl | Showed partial intercalation in molecular docking studies; binding is spontaneous and entropy-driven. | rsc.org |
| Bis(guanidino)acridines | Acridine | Act as effective DNA intercalators with binding constants up to 5.26 × 10^5^ M^-1^. | nih.gov |
Antifungal Agents
The guanidine moiety is present in a wide variety of compounds exhibiting antifungal activity. nih.govresearchgate.net Synthetic guanidine compounds have shown promise against several fungal species on the World Health Organization (WHO) Fungi Priority Pathogens List. nih.govresearchgate.net
Spermidine (B129725) Derivatives : A newly synthesized spermidine tri-substituted with guanidine moieties demonstrated significant antifungal activity, particularly against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii. nih.govresearchgate.net This compound, LQOF-G2-S, was the only one in its series active against Candida spp. and showed a high selective index (greater than 10) for fungal cells over mammalian cells. nih.gov
General Activity : The incorporation of the guanidine group is a recognized strategy in the development of novel antifungal agents needed to combat increasing drug resistance and toxicity associated with current treatments. nih.govresearchgate.net The biological activity of these compounds highlights the potential for developing new, effective, and less toxic antifungal therapies. nih.govorganic-chemistry.org
| Compound/Class | Fungal Species Targeted | Key Findings | Reference |
| LQOF-G2-S (Spermidine derivative) | Candida spp., Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, Paracoccidioides lutzii | Showed the best antifungal activity and selectivity among 11 compounds tested; selective index >10. | nih.govresearchgate.net |
| General Guanidine Derivatives | Various human-relevant fungal pathogens | Guanidine moiety is a key feature in a wide variety of biologically active antifungal compounds. | nih.gov |
Synthesis of N,N',N''-Trisubstituted Guanidine Derivatives
This compound is a highly effective reagent for the synthesis of N,N',N''-trisubstituted guanidines. Its reaction with amines can be controlled to produce different products. For example, reacting this compound with amines can yield N-substituted guanidines or N-alkyl-N'-substituted amidinoureas depending on the reaction conditions. researchgate.netresearchgate.net
The synthesis of substituted guanidines often begins with a guanidinylation reaction, where a suitable amine is reacted with a guanidinylating agent. This compound can be used in Mitsunobu reactions with primary or secondary alcohols to produce protected alkylated guanidines. acs.orgnih.govfrontiersin.org For instance, reactions carried out in refluxing tetrahydrofuran (THF) can achieve yields of up to 70%. google.comgoogle.com
Subsequent deprotection of the Boc groups is a critical step. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl). mdpi.comfishersci.co.uk However, care must be taken as the tert-butyl cation generated during deprotection can lead to alkylation of nucleophilic sites on the product molecule. acsgcipr.org The choice of deprotection method can be crucial, with alternatives like heating in formic acid or hexafluoroisopropyl alcohol available for more sensitive substrates. reddit.com
An alternative modern approach involves a copper-catalyzed three-component synthesis using cyanamides, arylboronic acids, and amines to produce N,N',N''-trisubstituted guanidines with yields up to 95%. organic-chemistry.org
Mechanistic and Computational Investigations
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving N,N',N''-Tri-Boc-guanidine is crucial for optimizing its application in organic synthesis. Key to understanding these pathways is the identification and characterization of transient intermediates that govern the course of the guanidinylation reaction.
While direct guanidinylation with this compound is a key application, related guanidinylation strategies often proceed through highly reactive intermediates. For instance, the activation of N,N'-di-Boc-thiourea with reagents like cyanuric chloride is believed to involve the formation of a bis-Boc-carbodiimide intermediate. uantwerpen.beorganic-chemistry.org This electrophilic species is then readily attacked by amines to furnish the desired protected guanidine (B92328). Similarly, the use of iodine for the desulfurization of Boc-protected thioureas is proposed to proceed via an iodide-thiouronium complex, which subsequently collapses to the carbodiimide (B86325) before reacting with an amine. researchgate.net
In the context of this compound itself, its application in the Mitsunobu reaction for the conversion of alcohols to protected guanidines involves a distinct set of intermediates. researchgate.netgoogle.comgoogle.com The reaction is initiated by the activation of the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). This process generates a key intermediate, an alkoxyphosphonium salt. This compound then acts as a nucleophile, attacking this activated alcohol complex to afford the substituted guanidine. wikipedia.orgorganic-chemistry.org The formation of this alkoxyphosphonium salt is a critical step that renders the hydroxyl group of the alcohol a good leaving group.
A general representation of the intermediates in the Mitsunobu reaction is provided in the table below.
| Step | Reactants | Intermediate | Product |
| 1 | Triphenylphosphine (B44618) + DEAD | Betaine | - |
| 2 | Betaine + this compound (as a weak acid) | Ion pair | - |
| 3 | Alcohol + Ion pair | Alkoxyphosphonium salt | Triphenylphosphine oxide |
| 4 | Alkoxyphosphonium salt + Guanidinate anion | - | N-alkyl-N,N',N''-Tri-Boc-guanidine + Hydrazine byproduct |
This table provides a generalized sequence of key intermediates in the Mitsunobu reaction where this compound acts as the nucleophile.
A significant advantage of utilizing this compound in the Mitsunobu reaction is the high degree of stereochemical control it offers. The reaction typically proceeds with a clean inversion of configuration at the stereogenic center of the alcohol, which is a hallmark of an S\textsubscript{N}2-type mechanism. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This predictable stereochemical outcome is highly valuable in the synthesis of chiral molecules, including complex natural products and pharmaceuticals.
A notable example of this stereochemical control is the diastereoselective synthesis of γ-thiol Lysine derivatives. In this multi-step synthesis, a key transformation involves the installation of the protected guanidine side chain onto a chiral alcohol intermediate using this compound under Mitsunobu conditions. This reaction proceeds with the expected inversion of stereochemistry at the alcohol's chiral center, demonstrating the reliability of this method for establishing a specific stereochemical configuration.
The stereochemical outcome of such reactions is critically dependent on the S\textsubscript{N}2 nature of the nucleophilic attack by the deprotonated this compound on the activated alkoxyphosphonium intermediate. The backside attack of the nucleophile leads to the observed inversion of the stereocenter.
| Starting Alcohol Stereochemistry | Reaction Conditions | Product Guanidine Stereochemistry |
| (R) | This compound, PPh\textsubscript{3}, DEAD | (S) |
| (S) | This compound, PPh\textsubscript{3}, DEAD | (R) |
This table illustrates the predictable inversion of stereochemistry in the Mitsunobu reaction with this compound.
Computational Chemistry Studies
Computational chemistry provides invaluable insights into the intrinsic properties and reactivity of this compound, as well as the interactions of its derivatives with biological macromolecules.
Density Functional Theory (DFT) has become a cornerstone for predicting the reactivity of organic molecules. nih.govmdpi.com Although specific DFT studies exclusively focused on this compound are not extensively reported in the literature, the principles of DFT can be applied to understand its chemical behavior. For instance, mapping the electrostatic potential surface of the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net
Theoretical calculations can determine various reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the nitrogen atoms are expected to be the primary sites of nucleophilicity, a feature that can be quantified through calculations of local reactivity descriptors like Fukui functions.
| Calculated Parameter | Significance for this compound |
| HOMO Energy | Indicates the propensity of the nitrogen lone pairs to engage in nucleophilic attack. |
| LUMO Energy | Suggests the molecule's susceptibility to attack by strong electrophiles. |
| Electrostatic Potential Map | Visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the nucleophilic nitrogen atoms. |
| Fukui Functions | Quantify the reactivity of individual atoms, identifying the most nucleophilic nitrogen atom(s). |
This table outlines key theoretical parameters and their relevance to understanding the reactivity of this compound.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to biological targets, such as proteins and nucleic acids. bohrium.commdpi.commdpi.com Guanidine-containing compounds, often synthesized using reagents like this compound, are frequently investigated as potential enzyme inhibitors or receptor ligands due to the ability of the guanidinium (B1211019) group to form strong hydrogen bonds and salt bridges. nih.govnih.govirb.hr
In a typical workflow, a library of compounds, which could include derivatives synthesized using this compound, is docked into the active site of a target protein. The docking scores provide an estimate of the binding affinity, and the predicted binding poses reveal key intermolecular interactions. For example, novel pyridazin-3(2H)-one-based guanidine derivatives, synthesized using N,N'-di-Boc-protected guanidine, were proposed as DNA minor groove binders with the aid of molecular docking studies. nih.gov
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. acs.orgresearchgate.net These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetics of the interaction. For instance, MD simulations have been used to investigate the binding of guanidine-containing inhibitors to enzymes like dipeptidyl peptidase III, revealing the importance of specific interactions for potent inhibition. irb.hr
The insights gained from these computational studies are instrumental in the rational design of new and more potent therapeutic agents.
Future Directions and Emerging Research Areas
Catalytic Guanidinylation Approaches
The direct guanidinylation of amines using carbodiimides is an atom-economical method for synthesizing N-substituted guanidines. rsc.org While aliphatic amines can undergo this reaction under harsh conditions, less nucleophilic aromatic amines often fail to react, necessitating the development of catalytic procedures. rsc.org
Metal-catalyzed approaches have shown significant promise in this area. The first catalytic construction of guanidines from aromatic amines was reported using imido titanium(IV) complexes as catalysts. rsc.org Since then, a variety of metal-based catalysts have been explored, including those based on aluminum, lanthanides, copper, palladium, and ruthenium. rsc.orgorganic-chemistry.orgorganic-chemistry.org For instance, simple lanthanide amides have demonstrated high efficiency in catalyzing the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org Similarly, a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines provides a rapid and operationally simple route to trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed carboamination reactions of N-allyl guanidines have been employed to synthesize cyclic guanidine (B92328) derivatives. organic-chemistry.org More recently, visible-light-induced guanidinylation of thioureas has been achieved using Ru(bpy)₃Cl₂ as a photocatalyst in an aqueous environment at room temperature. organic-chemistry.org
Organocatalysis has also emerged as a powerful tool for guanidinylation. Chiral guanidine organocatalysts are utilized in various asymmetric reactions due to their strong basicity and hydrogen-bond donating ability. nih.gov These catalysts can activate substrates through a bifunctional Brønsted acid activation mode, where the protonated guanidinium (B1211019) cation positions both the electrophile and nucleophile via hydrogen bonding. nih.gov
| Catalyst Type | Metal/Compound | Substrates | Key Features |
| Metal-Catalyzed | Imido titanium(IV) complexes | Aromatic amines, carbodiimides | First catalytic method for aromatic amines. rsc.org |
| [Al(NMe₂)₃]₂ | Amines, carbodiimides | Access to aminoguanidine species. rsc.org | |
| Lanthanide amides | Aromatic and secondary amines | High activity under mild conditions. organic-chemistry.org | |
| CuCl₂·2H₂O/bipyridine | Cyanamides, arylboronic acids, amines | Operationally simple, three-component synthesis. organic-chemistry.orgorganic-chemistry.org | |
| Palladium catalysts | Acyclic N-allyl guanidines, aryl/alkenyl halides | Synthesis of 5-membered cyclic guanidines. organic-chemistry.org | |
| Ru(bpy)₃Cl₂ | Thioureas | Visible-light photocatalysis at room temperature. organic-chemistry.org | |
| Organocatalyzed | Chiral Guanidines | Various | Asymmetric synthesis, bifunctional activation. nih.gov |
Development of New Protecting Group Strategies for Guanidines
The high basicity and nucleophilicity of the guanidine functional group often necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. nih.govbiosynth.com The development of new protecting group strategies is crucial for the synthesis of complex molecules containing guanidine moieties. creative-peptides.com
A key concept in protecting group chemistry is orthogonality, which allows for the selective removal of one protecting group in the presence of others. biosynth.comresearchgate.net This is particularly important in peptide synthesis, where multiple functional groups must be masked and deprotected at different stages. researchgate.netacs.org The trifluoroacetyl group, for example, has been introduced as an orthogonal protecting group for guanidines. It is stable under conditions used to cleave Boc and Cbz groups but is easily removed under mild basic conditions, making it compatible with both solution-phase and solid-phase peptide synthesis. acs.orgnih.gov
Carbamate-based protecting groups, such as the tert-butoxycarbonyl (Boc) group, are widely used to decrease the basicity of guanidines. acs.org The Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), often used to protect side chains due to its stability to bases and lability under acidic conditions. creative-peptides.com In addition to Boc, other carbamate-type protecting groups like benzyloxycarbonyl (Cbz) and p-toluenesulfonyl (Tos) are also employed. creative-peptides.com
Emerging strategies focus on developing novel protecting groups with unique cleavage conditions to enhance synthetic flexibility. For instance, a polyethylene glycol (PEG) carbamate has been investigated as a protecting group that also acts as a liquid-phase synthesis tag and a potential intramolecular solvent for microwave reactions. acs.org Another approach involves using the proton itself as a protecting group. In the synthesis of guanidine-substituted oxanorbornanes, protonation of the guanidine group was shown to prevent its nucleophilic aza-Michael addition to dienophiles, allowing the desired Diels-Alder cycloaddition to proceed. mdpi.comirb.hr
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Widely used in SPPS, reduces basicity. creative-peptides.comacs.org |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis, strong acids | Orthogonal to Boc in some strategies. acs.org |
| p-Toluenesulfonyl | Tos | Basic conditions | Common for arginine side-chain protection. creative-peptides.com |
| Trifluoroacetyl | TFAc | Mild basic conditions | Orthogonal to Boc and Cbz groups. acs.orgnih.gov |
| Polyethylene glycol carbamate | PEG-carbamate | Varies | Acts as a liquid-phase synthesis tag. acs.org |
| Proton | H⁺ | Neutralization (base) | Prevents nucleophilic side reactions (e.g., aza-Michael addition). mdpi.comirb.hr |
Advanced Applications in Combinatorial Chemistry and Library Synthesis
N,N',N''-Tri-Boc-guanidine and related protected guanidinylating agents are valuable tools in combinatorial chemistry and the synthesis of chemical libraries. These approaches aim to rapidly generate large numbers of diverse compounds for screening in drug discovery and other applications. Solid-phase synthesis is a key technology in this field, and the compatibility of guanidinylation reagents with solid-phase techniques is crucial. chemimpex.comgoogle.com
Highly reactive reagents like N,N'-di-Boc-N''-triflyl-guanidine are particularly well-suited for solid-phase synthesis because they can efficiently guanidinylate amines attached to a solid support under mild conditions. google.comresearchgate.net This enables the incorporation of guanidine-containing building blocks, such as arginine analogues, into peptide libraries. researchgate.net The synthesis of peptide libraries containing non-standard amino acids is a powerful strategy for exploring structure-activity relationships and developing new therapeutic leads.
This compound itself can be used in Mitsunobu reactions to convert alcohols into protected guanidines, further expanding the range of accessible structures for library synthesis. google.comfrontiersin.org The ability to selectively deprotect the three Boc groups allows for further diversification of the synthesized molecules. chemimpex.com This versatility makes this compound a key intermediate for creating libraries of guanidine derivatives for screening in pharmaceutical and agrochemical research. chemimpex.com The development of robust and high-yielding guanidinylation protocols compatible with automated synthesis platforms is an active area of research aimed at accelerating the discovery of new bioactive guanidine-containing compounds.
Q & A
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Simulate transition states for nucleophilic attacks on the guanidine core. Validate models with experimental kinetic data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
